Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
The synthesis of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the ethoxyphenyl and thiophene groups. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the use of aniline and acetophenone derivatives, with catalysts such as zeolites or transition metals to facilitate the reactions .
Chemical Reactions Analysis
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it shares the quinoline core but has different substituents.
Quinoline N-oxide: An oxidized form of quinoline, used in various chemical reactions.
2-Methylquinoline: A simpler quinoline derivative with significant biological activities.
The uniqueness of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22N2O4S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O4S/c1-4-31-17-9-7-8-16(13-17)22-14-19(18-10-5-6-11-21(18)26-22)23(28)27-24-20(25(29)30-3)12-15(2)32-24/h5-14H,4H2,1-3H3,(H,27,28) |
InChI Key |
MPCOXUXSAPRUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)C)C(=O)OC |
Origin of Product |
United States |
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